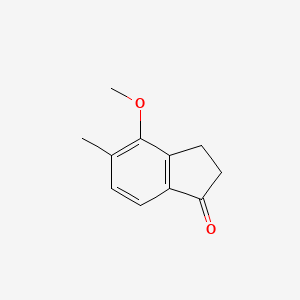

4-Methoxy-5-methyl-indan-1-one

Description

Overview of Indanone Scaffolds in Advanced Organic Synthesis

The 1-indanone (B140024) scaffold, which consists of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, is a foundational structure in organic chemistry. capes.gov.br Its derivatives are recognized as valuable intermediates for creating a wide array of more complex molecules, including natural products and pharmaceuticals. nih.gov The synthesis of the 1-indanone core can be achieved through several established methodologies.

One of the most common and historically significant methods is the intramolecular Friedel–Crafts acylation. researchgate.net This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. researchgate.net Various catalysts and reaction conditions have been developed to optimize this process, including the use of strong acids like polyphosphoric acid (PPA), or Lewis acids such as aluminum chloride (AlCl₃). capes.gov.brresearchgate.net Modern variations employ metal triflates and microwave assistance to promote greener and more efficient reactions. researchgate.net

Other notable synthetic routes include:

The Nazarov Cyclization: This method involves the acid-catalyzed conrotatory electrocyclization of divinyl ketones to form cyclopentenones, which can be precursors to indanones. researchgate.net

Reactions from Benzoic Acids: A one-pot process has been developed where benzoic acids react with thionyl chloride and ethylene (B1197577), followed by an intramolecular Friedel–Crafts alkylation to yield 1-indanones. researchgate.net

Palladium-Catalyzed Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to functionalize pre-existing indanone skeletons, for instance, by converting a bromo-indanone into various aryl-substituted derivatives. chemicalbook.com

The versatility of these synthetic methods allows for the preparation of a diverse library of substituted indanones, enabling chemists to fine-tune the steric and electronic properties of the molecule for specific applications.

Table 1: Selected Synthetic Approaches to the 1-Indanone Scaffold

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic Acids | Polyphosphoric Acid (PPA) or other Lewis Acids | researchgate.net |

| Friedel-Crafts from Benzoic Acids | Benzoic Acids, Ethylene | Thionyl Chloride, AlCl₃ | researchgate.net |

| Nazarov Cyclization | Divinyl Ketones (Chalcones) | Trifluoroacetic Acid (TFA), often with microwave heating | researchgate.net |

| From Meldrum's Acid Derivatives | Meldrum's Acid Derivatives | Metal Triflates (e.g., Sc(OTf)₃) | researchgate.net |

| Palladium-Catalyzed Coupling | Halo-indanones, Boronic Acids | Palladium catalyst, Base | chemicalbook.com |

Academic Relevance of 4-Methoxy-5-methyl-indan-1-one and Related Derivatives

Substituted indanones are of significant academic interest due to their roles as key intermediates in the synthesis of pharmacologically active agents. nih.gov Derivatives of the indanone core have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.net Perhaps the most well-known drug containing an indanone-related structure is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. nih.gov This has spurred considerable research into novel indanone analogues.

Within this context, this compound serves as a specific subject of synthetic exploration. A notable synthesis of this compound was reported by Chatterjee and Banerjee. capes.gov.br Their work outlines two distinct pathways to obtain the target molecule (V):

An unambiguous synthesis starting from 2-methyl-3-methoxybenzyl chloride (XXIII). capes.gov.br

A route involving the PPA and Friedel-Crafts cyclizations of a bromo-acid to furnish isomeric bromoketones. Catalytic debromination of these intermediates yields 6-methoxy-7-methylindan-1-one (III), which is then converted to this compound (V) through catalytic hydrogenolysis and subsequent oxidation. capes.gov.br

A key research finding discussed in this work is the influence of substitution patterns on the ultraviolet (UV) absorption spectra of indanone derivatives. capes.gov.br Specifically, the study investigates the "buttressing effect," where a substituent adjacent to a larger group can force that group to remain in a specific conformation, altering its interaction with the molecule's chromophore. capes.gov.brumn.edu In this compound, the methyl group at the 5-position provides a steric buttress to the methoxy (B1213986) group at the 4-position. This steric hindrance can impact the planarity and conjugation of the methoxy group with the aromatic ring, which in turn affects the intensity and wavelength of the electronic transitions (specifically the K-band) observed in UV spectroscopy. capes.gov.brmsu.edu This type of detailed photophysical analysis is crucial for understanding structure-property relationships in conjugated systems.

The study of such specific isomers is essential for building a comprehensive understanding of how subtle structural changes can influence chemical and physical properties. The table below compares the known properties of closely related isomers, highlighting the diversity within this class of compounds.

Table 2: Physical Properties of Selected Methoxy and Methyl Substituted Indan-1-ones

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| This compound | C₁₁H₁₂O₂ | 176.21 | See note | capes.gov.br |

| 6-Methoxy-5-methylindan-1-one | C₁₁H₁₂O₂ | 176.21 | 108 | rsc.orgnih.gov |

| 5-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | 107–109 | |

| 4-Methyl-1-indanone | C₁₀H₁₀O | 146.19 | 94–96 | chemicalbook.com |

Note: Specific physical properties for this compound are documented in the primary literature but were not available in the searched abstracts.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-4-8-9(11(7)13-2)5-6-10(8)12/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYXYCODHMBELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Indanones and 4 Methoxy 5 Methyl Indan 1 One

Classical and Conventional Synthetic Routes

Classical methods for the synthesis of indanones have been well-established and are still widely employed due to their reliability and simplicity. These routes often involve intramolecular cyclization reactions of suitable precursors.

Intramolecular Friedel-Crafts Acylation Techniques

One of the most common and direct methods for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives. researchgate.net This reaction involves the cyclization of the propionic acid side chain onto the aromatic ring in the presence of a strong acid catalyst, leading to the formation of the five-membered ketone ring.

The synthesis of 4-Methoxy-5-methyl-indan-1-one via this method would start from 3-(4-methoxy-5-methylphenyl)propanoic acid. The electron-donating nature of the methoxy (B1213986) and methyl groups on the aromatic ring facilitates the electrophilic aromatic substitution, making this a feasible synthetic route. The reaction proceeds by the in situ formation of an acylium ion from the carboxylic acid, which then attacks the aromatic ring to form the indanone structure.

The general reaction scheme is as follows:

Figure 1: General scheme for the intramolecular Friedel-Crafts acylation to form this compound.

Various catalysts have been employed to promote the intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is a widely used and effective catalyst for this transformation. rsc.org It acts as both a solvent and a catalyst, promoting the cyclization of 3-arylpropionic acids to indanones in good yields.

More recently, niobium pentachloride (NbCl₅) has emerged as a mild and efficient Lewis acid catalyst for this reaction. researchgate.net NbCl₅ can facilitate the conversion of carboxylic acids into acyl chlorides in situ, which then undergo intramolecular Friedel-Crafts acylation. researchgate.net This method often proceeds under milder conditions compared to traditional strong acids.

Below is a table summarizing the catalytic approaches for the synthesis of substituted indanones from 3-arylpropionic acids.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| PPA | 3-(4-methoxyphenyl)propanoic acid | 6-Methoxy-indan-1-one | 85 | rsc.org |

| NbCl₅ | 3-Phenylpropanoic acid | Indan-1-one | 90 | researchgate.net |

| PPA | 3-(3,4-dimethylphenyl)propanoic acid | 5,6-Dimethyl-indan-1-one | 88 | rsc.org |

Knoevenagel Condensation and Subsequent Cyclization Protocols

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, can be a key step in a multi-step synthesis of indanone derivatives. nih.govacs.orgresearchgate.net While this reaction more commonly leads to the formation of indenes, specific modifications and subsequent reaction steps can yield the desired indanone core. nih.govacs.orgresearchgate.net

The process typically involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid or its esters, followed by a cyclization step. nih.govacs.orgresearchgate.net For the synthesis of a substituted indanone like this compound, a suitably substituted benzaldehyde (B42025) would be the starting material. The initial Knoevenagel product, a substituted cinnamic acid or its derivative, would then need to undergo reduction of the double bond followed by an intramolecular Friedel-Crafts acylation to afford the final indanone.

Modern and Catalytic Synthetic Approaches

In recent years, modern synthetic methodologies, particularly those involving transition-metal catalysis, have provided more efficient and versatile routes to the indanone skeleton.

Transition-Metal Catalysis in Indanone Construction

Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including indanones. rsc.org These methods often offer high efficiency, selectivity, and functional group tolerance. Various transition metals, including palladium, rhodium, and copper, have been utilized in the construction of the indanone core.

For instance, palladium-catalyzed intramolecular C-H activation and subsequent annulation reactions have been developed for the synthesis of substituted indanones. liv.ac.uk These reactions can proceed under relatively mild conditions and allow for the introduction of a variety of substituents on the indanone framework.

Another approach involves the copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes, which can lead to the formation of functionalized 1-indanones. frontiersin.org While not a direct synthesis of this compound, these modern catalytic methods showcase the potential for developing novel and efficient routes to this class of compounds.

The following table provides examples of transition-metal-catalyzed synthesis of substituted indanones.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)₂ / dppp | 2-Bromobenzaldehyde, Phenylacetylene | 3-Phenyl-1-indanone | 75 | liv.ac.uk |

| [Rh(cod)Cl]₂ / dppf | Phenylboronic acid, 2-bromocinnamic acid | 3-Phenyl-1-indanone | 82 | researchgate.net |

| Cu(OTf)₂ | 1,6-enyne, Togni's reagent, TMSCN | Trifluoromethylated 1-indanone (B140024) | 78 | frontiersin.org |

Rhodium-Catalyzed Cyclizations and Annulations

Rhodium catalysis has proven to be a versatile and efficient approach for the synthesis of indanone derivatives. These methods often proceed through C-H activation, cyclization, and annulation pathways, offering high atom economy and functional group tolerance.

One notable rhodium(III)-catalyzed approach involves the [3+2] annulation of 9-benzoylcarbazoles with internal alkynes, which provides direct access to a variety of substituted indanone derivatives. oup.com This reaction proceeds through ortho C–H and C–N bond cleavages. Another strategy involves the direct annulation of aldehydes with alkynes, where an in situ generated directing group facilitates the ortho-arene C-H bond annulation with alkynes to form the indanone skeleton. nih.gov This method is tolerant to various functional groups, including methoxy substituents. nih.gov Furthermore, rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathways have been developed for the synthesis of 2,3-substituted indanones under mild and sustainable conditions.

A regiodivergent approach to either 2- or 3-substituted indanones can be achieved by catalyst control, where rhodium catalysts favor the formation of 2-substituted indanones from 2-styryl ketones. chinesechemsoc.orgchinesechemsoc.org

Table 1: Examples of Rhodium-Catalyzed Indanone Synthesis

| Catalyst System | Starting Materials | Product Type | Key Features |

| Rh(III) | 9-Benzoylcarbazoles and internal alkynes | Substituted indanones | C-H and C-N bond cleavage, recyclable leaving group oup.com |

| Rh(III) | Aldehydes and alkynes | Indenones (precursors to indanones) | In situ directing group formation and removal, broad functional group tolerance nih.gov |

| Rh catalyst | 2-Styryl ketones | 2-Substituted indanones | Catalyst-controlled regioselectivity chinesechemsoc.orgchinesechemsoc.org |

While a specific example for the synthesis of this compound using these rhodium-catalyzed methods was not found, the tolerance of these reactions to methoxy-substituted substrates suggests their potential applicability. For instance, a suitably substituted benzaldehyde or benzoylcarbazole could theoretically be employed to generate the target molecule.

Copper-Catalyzed Intramolecular Annulations

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of indanones. Copper-catalyzed intramolecular annulation reactions have been developed to produce various substituted indanones, including those with methoxy groups.

A notable example is the copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes, which allows for the construction of trifluoromethylated 1-indanones with an all-carbon quaternary center. frontiersin.org This reaction is tolerant to methoxy substituents on the aromatic ring, as demonstrated by the successful synthesis of (E)-2-(4-Chlorophenyl)-2-[5-methoxy-2-methyl-3-oxo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-inden-1-ylidene]acetonitrile. frontiersin.org Another approach involves the copper-catalyzed intramolecular cascade reaction of conjugated enynones to yield substituted 1H-indenes, which are precursors to indanones. pku.edu.cnnih.gov

Table 2: Copper-Catalyzed Synthesis of a Methoxy-Substituted Indanone Derivative

| Catalyst | Starting Materials | Product | Yield | Reference |

| Cu(OTf)₂ | 1,6-enyne with a methoxy group | (E)-2-(4-Chlorophenyl)-2-[5-methoxy-2-methyl-3-oxo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-inden-1-ylidene]acetonitrile | 64% | frontiersin.org |

The successful synthesis of a methoxy-substituted indanone derivative highlights the potential of copper-catalyzed methods for the preparation of this compound. A suitably designed 1,6-enyne substrate could undergo a similar cyclization to afford the target compound.

Nickel-Catalyzed Regiodivergent Carboacylation

Nickel catalysis provides a powerful tool for the construction of C-C bonds and has been applied to the synthesis of indanones. A notable application is the nickel-catalyzed regiodivergent carboacylation of 2-styryl ketones, which selectively yields 3-substituted indanones, complementing the rhodium-catalyzed synthesis of 2-substituted indanones. chinesechemsoc.orgchinesechemsoc.org Nickel catalysis has also been employed in the intramolecular carboacylation of imides containing a tethered alkene to generate α-substituted, γ-amino ketones, which can be precursors to cyclic compounds. nih.govx-mol.com

The ability to control the regioselectivity of indanone synthesis through the choice of catalyst is a significant advantage. For the synthesis of this compound, a nickel-catalyzed approach could potentially be designed starting from a suitably substituted styryl ketone.

Cobalt-Catalyzed Intramolecular Cyclizations

Cobalt catalysis has been utilized for the intramolecular cyclization of alkylated indanones to afford fused carbocyclic compounds with good regio- and stereoselectivity. nih.gov This reaction is triggered by an allylic C(sp³)–H bond activation. While this method focuses on the further elaboration of an existing indanone core, it showcases the utility of cobalt in C-H functionalization reactions that could potentially be adapted for the primary synthesis of indanones from acyclic precursors.

Organocatalysis in Stereoselective Indanone Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive transition metals. For the synthesis of indanones, organocatalytic cascade reactions have been developed to construct the carbocyclic ring with high stereocontrol.

Michael-Henry-Acetalization Cascade Reactions

Organocatalytic cascade reactions involving Michael additions and Henry (nitroaldol) reactions have been employed for the stereoselective synthesis of functionalized cyclic compounds. While a specific Michael-Henry-Acetalization cascade for indanone synthesis is not explicitly detailed in the provided context, related cascade reactions are known. For instance, a chemo- and diastereoselective Michael-Michael-acetalization cascade has been developed for the synthesis of spiro-indandione skeletons. nih.gov The principles of Michael-Henry cascades, which create multiple stereocenters in a single operation, could be applied to the asymmetric synthesis of substituted indanones.

Asymmetric Michael Additions

Asymmetric Michael additions represent a powerful strategy for the enantioselective construction of carbon-carbon bonds, and have been effectively applied to the synthesis of chiral indanone frameworks. This method typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary.

One notable approach involves the intramolecular Michael reaction of tert-butylsulfinyl ketimines. Aromatic tert-butylsulfinyl ketimines that have a Michael acceptor positioned at the ortho position can undergo an intramolecular conjugate addition to yield indanone derivatives. This process has been shown to proceed with high yields and complete diastereoselectivity. The transformation can be facilitated by non-traditional bases such as CF3TMS/TBAT or TBAF. Subsequent hydrolysis of the resulting sulfinime provides the desired indanones in high yields and optical purity.

Another strategy employs the highly diastereoselective Michael addition of an N-tert-butanesulfinyl imidate to α,β-unsaturated diesters, using lithium diisopropylamide (LDA) as a base. This additive-free reaction produces the Michael adducts in good to excellent yields. The utility of this method has been demonstrated through the asymmetric synthesis of various 3-substituted indanone derivatives with high enantiomeric excess. These derivatives are valuable building blocks for biologically active compounds.

Furthermore, organocatalytic asymmetric 1,4-Michael addition reactions have been developed using α-thiocyanoindanones as nucleophiles and azadienes as Michael acceptors. Catalyzed by a bifunctional chiral squaramide, this reaction yields chiral benzofuran (B130515) compounds containing a thiocyano group and a quaternary carbon center. The products are obtained in moderate yields with good enantioselectivities and high diastereoselectivities. This represents the first example of a 1,4-Michael addition using α-thiocyanoindanones to generate chiral thiocyano compounds.

Table 1: Asymmetric Michael Additions in Indanone Synthesis

| Nucleophile/Substrate | Michael Acceptor | Catalyst/Base | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Aromatic tert-butylsulfinyl ketimines | Intramolecular α,β-unsaturated ester | CF3TMS/TBAT or TBAF | 3-Substituted indanones | Complete diastereoselectivity | N/A |

| N-tert-butanesulfinyl imidate | α,β-Unsaturated diesters | LDA | 3-Substituted indanones | High enantiomeric excess | N/A |

| α-Thiocyanoindanones | Azadienes | Bifunctional chiral squaramide | Chiral benzofurans with thiocyano group | Up to 90:10 er, >95:5 dr | mdpi.com |

Asymmetric Mannich/Cyclization Tandem Reactions

Asymmetric Mannich/cyclization tandem reactions provide an efficient route to complex, stereochemically rich spirocyclic indanone frameworks. These reactions involve the initial enantioselective Mannich addition of a nucleophile to an imine, followed by an intramolecular cyclization to construct the spirocyclic system in a single operation.

A notable example is the organocatalyzed asymmetric Mannich/cyclization tandem reaction between 2-benzothiazolimines and 2-isothiocyanato-1-indanones. mdpi.com This reaction, catalyzed by a chiral thiourea (B124793) derivative, affords novel spirocyclic compounds containing both benzothiazolimine and indanone scaffolds. mdpi.com The process yields products with contiguous tertiary and quaternary stereocenters in good to high yields (up to 90%), with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to 98% ee) at low temperatures (−18 °C). mdpi.com The scalability of this synthesis has been demonstrated, retaining both yield and stereoselectivity. mdpi.com

Similarly, a catalytic asymmetric Mannich/cyclization of 2-isothiocyanato-1-indanones with isatinimines has been developed. nih.gov This cascade reaction is an effective method for the enantioselective synthesis of bispirocyclic indanone-thioimidazolidine-oxindoles, which feature two adjacent spiro-quaternary stereocenters. nih.gov The reaction proceeds in good to excellent yields with outstanding diastereo- and enantioselectivities. nih.gov The resulting products can be further transformed into other potentially bioactive bispirocyclic heterocyclic compounds. nih.gov

Table 2: Asymmetric Mannich/Cyclization Tandem Reactions for Spirocyclic Indanone Synthesis

| Nucleophile | Imine | Catalyst | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| 2-Isothiocyanato-1-indanones | 2-Benzothiazolimines | Chiral thiourea | Spirocyclic benzothiazolimine-indanones | Up to 90% | Up to >20:1 dr, up to 98% ee | mdpi.com |

| 2-Isothiocyanato-1-indanones | Isatinimines | Chiral catalyst | Bispirocyclic indanone-thioimidazolidine-oxindoles | Good to excellent | Excellent diastereo- and enantioselectivities | nih.gov |

Photoredox and Radical-Mediated Syntheses

Visible-light photoredox catalysis and radical-mediated reactions have emerged as powerful and sustainable tools for the synthesis of indanone derivatives. acs.orgsigmaaldrich.com These methods often proceed under mild conditions and exhibit broad functional group tolerance. sigmaaldrich.com

A photoredox radical cascade cyclization of diazoalkanes has been developed for the synthesis of various carbocycles and heterocycles, including indanones. acs.org This strategy utilizes a photocatalyst to generate carbon-centered radicals from diazoalkanes through a proton-coupled electron transfer (PCET) process. acs.org The resulting radicals can then undergo a cascade cyclization to afford indanone derivatives in moderate to good yields. acs.org The practicality of this method has been further demonstrated through photochemical continuous flow experiments. acs.org

Another innovative approach is the photoredox-catalyzed [3+2] annulation of tertiary aromatic amides with olefins. thieme-connect.de This method allows for the formation of 1-indanones, as well as enamines and amines. A key feature of this methodology is the in situ generation of an electrophilic oxyiminium salt, which overcomes the typically low electrophilicity of amides. thieme-connect.de Radical trapping and cascade experiments support the proposed radical-mediated mechanism. thieme-connect.de

Furthermore, a photoenolization reaction has been shown to be a key step in the preparation of substituted indan-1-ones. researchgate.net For instance, photolysis of 4,5-dimethoxy-2-methylphenacyl benzoate (B1203000) can form 5,6-dimethoxyindan-1-one in good chemical yields. researchgate.net Isotopic exchange and quenching experiments have revealed that the product is formed via the triplet excited state through a photoenolization process. researchgate.net

Table 3: Photoredox and Radical-Mediated Syntheses of Indanones

| Starting Materials | Catalyst/Conditions | Key Intermediate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diazoalkanes | Visible-light photocatalyst | Carbon-centered radical | Indanone derivatives | Moderate to good | acs.org |

| Tertiary aromatic amides, Olefins | Visible-light photocatalyst | Iminium radical | 1-Indanones | N/A | thieme-connect.de |

| 4,5-Dimethoxy-2-methylphenacyl benzoate | UV irradiation | Photoenol (triplet state) | 5,6-Dimethoxyindan-1-one | 62-72% | researchgate.net |

Annulation Reactions for Fused and Spiro Indanone Frameworks

Annulation reactions involving 1-indanones are versatile strategies for the construction of complex fused and spirocyclic frameworks, which are prevalent in numerous natural products and pharmaceuticals. nih.govscispace.com Recent years have seen significant advancements in developing novel cyclization strategies to build diverse carbocyclic and heterocyclic skeletons from the 1-indanone core. nih.govscispace.com

Ring Expansion Strategies

Ring expansion reactions of 1-indanones provide an effective method for the construction of benzannulated carbocycles, particularly seven-membered rings. nih.govscispace.com These transformations often employ transition metal catalysis to facilitate the insertion of a two-carbon unit into a C-C bond of the indanone scaffold. nih.govscispace.com

One such strategy involves the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones to form a benzocycloheptenone skeleton. nih.govscispace.com This reaction is chemoselective, byproduct-free, and redox-neutral, making it an atom-economical approach to fused medium-ring systems. scispace.com

Similarly, internal alkynes can be used as the two-carbon source in rhodium-catalyzed [5+2] cycloaddition reactions with 1-indanones, leading to richly decorated benzocycloheptenones in moderate to good yields. nih.gov This intermolecular C-C activation is facilitated by a strongly σ-donating NHC ligand. nih.gov A variety of functional groups on the 1-indanone, such as halogens, esters, ketones, and methoxy groups, are well-tolerated in this protocol. scispace.com

Base-promoted ring expansion strategies have also been developed. For instance, the reaction of a 2-substituted 1-indanone with a tetramethylsilyl (TMS)-substituted alkyne in the presence of a strong base like sodium hydride (NaH) can afford benzocycloheptene (B12447271) systems. scispace.com

A two-step ring expansion of 1-indanones has been reported to yield 2-chloro/bromo-1-naphthols. acs.orgnih.gov This method demonstrates broad functional group tolerance and proceeds under mild reaction conditions, providing rapid access to the tetracyclic core of gilvocarcin natural products. acs.orgnih.gov

Table 4: Ring Expansion Strategies for Fused Indanone Frameworks

| Indanone Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Indanones | Ethylene | Rhodium catalyst | Benzocycloheptenone | nih.govscispace.com |

| 1-Indanones | Internal alkynes | Rhodium catalyst, NHC ligand | Benzocycloheptenone | nih.gov |

| 2-Substituted 1-indanone | TMS-alkyne | NaH | Benzocycloheptene | scispace.com |

| 1-Indanones | N/A | Two-step sequence | 2-Halo-1-naphthols | acs.orgnih.gov |

Spirocyclic Systems Formation

The formation of spirocyclic systems containing an indanone moiety is of significant interest due to the prevalence of such structures in biologically active molecules. Annulation reactions provide a direct and efficient means to construct these complex three-dimensional architectures.

A variety of methodologies have been developed for the synthesis of spiro-indanones, often involving multicomponent reactions or cascade processes. For example, the reaction of 2-arylidene-1-indanones, isatins, and primary amino acids can lead to the formation of bispiro compounds.

Dinuclear zinc catalysts have been employed in an enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones. This methodology affords enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives in good yields and with excellent stereoselectivities. The reaction has been shown to be scalable to the gram scale without a loss of stereoselectivity.

Furthermore, a ruthenium-catalyzed tandem coupling and cyclization reaction of aromatic acids with α,β-unsaturated ketones provides a switchable synthesis of either spiroindanones or 2-substituted indanones, with the outcome being controlled by the presence of Mn(II) additive and water.

The construction of spiroindenes has also been achieved through a Co(III)-catalyzed C-H activation/spiroannulation of 1,3-indandione (B147059) with alkenes. researchgate.net This protocol is characterized by its excellent functional group tolerance and high atom- and step-economy. researchgate.net

Specific Synthetic Pathways for this compound

A comprehensive search of the scientific literature did not yield any specific, documented synthetic pathways for the direct preparation of this compound. While numerous methods exist for the synthesis of substituted indanones, including those with methoxy and methyl groups on the aromatic ring, a route to this particular substitution pattern has not been explicitly described in the reviewed literature. General methods for indanone synthesis, such as intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid or a Nazarov cyclization of a corresponding chalcone (B49325), could theoretically be applied. However, the specific starting materials required for these routes to yield this compound and the precise reaction conditions have not been reported.

Strategies Involving Nuclear Bromination, Catalytic Debromination, Hydrogenolysis, and Oxidation

A multi-step strategy involving bromination, debromination, hydrogenolysis, and oxidation can be envisioned for the synthesis of substituted indanones. These classical reactions, when used in concert, offer a powerful toolkit for the manipulation of the indanone core.

Nuclear Bromination and Catalytic Debromination:

Bromination of the aromatic ring of an indanone precursor, followed by catalytic debromination, can be a strategic route to achieve specific substitution patterns that might be difficult to obtain directly. For instance, the selective bromination of 4-chloro-1-indanone (B82819) has been shown to occur on the cyclopentanone (B42830) ring, yielding mono- and dibromo derivatives. researchgate.net While this example illustrates bromination on the five-membered ring, nuclear bromination can be directed by the existing substituents on the aromatic ring. In a hypothetical synthesis of this compound, a precursor could be subjected to nuclear bromination, with the bromine atom serving as a protecting or directing group, which is later removed by catalytic debromination.

Hydrogenolysis:

Catalytic hydrogenolysis is a key reaction for the reduction of various functional groups. In the context of indanone synthesis, it has been effectively used for the reduction of a carbon-carbon double bond. For example, 2-benzylidene-1-indanones can be converted to 2-benzyl substituted 1-indanones via hydrogenolysis using a palladium on carbon (Pd/C) catalyst. beilstein-journals.org This approach is particularly useful for introducing substituents at the 2-position of the indanone ring.

Oxidation:

The oxidation of an indane to an indanone is a direct and efficient method for the formation of the ketone functionality. A metal-free catalytic system comprising aryl-tetrahalogenated N-hydroxyphthalimides and 1,4-diamino-2,3-dichloroanthraquinone (B1221424) has been reported for the oxidation of unsubstituted indane to 1-indanone in high yield. nih.gov Additionally, the oxidation of indanol to indanone can be achieved using various oxidizing agents, including chromium trioxide resin, with microwave irradiation being employed to enhance reaction rates. sacredheart.edu

A plausible, albeit hypothetical, synthetic sequence for this compound using these strategies could commence with a suitably substituted indane. This precursor would then undergo benzylic oxidation to afford the corresponding indanone. Further functionalization could involve bromination at the benzylic position, followed by dehydrobromination to an indenone. Subsequent catalytic hydrogenation would yield the saturated indanone. Alternatively, direct catalytic debromination of a bromo-indanone intermediate could be employed.

Routes from Substituted Benzyl (B1604629) Chlorides

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a direct route to the indanone skeleton from substituted benzyl chlorides or related precursors. This approach typically involves an initial acylation or alkylation of an aromatic ring, followed by an intramolecular cyclization.

A notable example is the synthesis of 2,6-dimethyl-1-indanone from m-methyl benzoyl chloride and propylene. google.com This process involves a Friedel-Crafts acylation followed by a Friedel-Crafts alkylation reaction, catalyzed by aluminum trichloride, to construct the indanone ring system. google.com

Drawing a parallel to this method, a potential synthesis of this compound could start from a substituted benzoyl chloride, such as 3-methoxy-4-methylbenzoyl chloride. Reaction of this starting material with ethylene in the presence of a Lewis acid catalyst like aluminum chloride could lead to the formation of an intermediate that subsequently undergoes intramolecular Friedel-Crafts alkylation to yield the desired this compound. beilstein-journals.org The regioselectivity of the cyclization would be directed by the activating methoxy group and the methyl group on the aromatic ring.

An alternative approach involves the use of benzyl Meldrum's acid derivatives. The intramolecular Friedel-Crafts acylation of these precursors can be catalyzed by scandium(III) triflate under mild conditions to produce a variety of polysubstituted 1-indanones. acs.org

| Starting Material Example | Key Reaction Type | Product Example |

| m-Methyl benzoyl chloride and propylene | Friedel-Crafts acylation and alkylation | 2,6-Dimethyl-1-indanone |

| Substituted benzyl Meldrum's acid | Intramolecular Friedel-Crafts acylation | Polysubstituted 1-indanones |

Preparation from Coumarin (B35378) Derivatives

The synthesis of indanones from coumarin derivatives represents a more unconventional and advanced approach. While not a common route, a novel strategy has been developed for the synthesis of 2,3-diarylindanones through the ring-opening of highly strained 2,3-diarylcyclopropenones with coumarin derivatives to form trisubstituted α,β-unsaturated esters, which then undergo further transformations. researchgate.net This method, while demonstrating the possibility of converting coumarin-derived structures into indanones, is complex and leads to highly substituted products that are structurally distinct from this compound.

Another relevant transformation is the ring-opening of coumarins to generate O-hydroxyphenylacrylate derivatives. nih.gov While this particular study focused on creating antifungal agents and did not lead to indanones, the principle of ring-opening the lactone of the coumarin scaffold to create a more flexible intermediate for further cyclization reactions is a noteworthy concept in synthetic design.

Green Chemistry Principles in Indanone Synthesis

The application of green chemistry principles to the synthesis of indanones is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of greener solvents, alternative energy sources, and the development of more efficient and atom-economical reactions.

Alternative Solvents and Catalysts:

One approach involves replacing hazardous solvents with more environmentally benign alternatives. For instance, the Nazarov cyclization of chalcones to form indanones has been successfully carried out in 4-methyltetrahydropyran (4-MeTHP), a green solvent. sciety.orgpreprints.org This method avoids the use of harmful solvents and can simplify the product work-up process. sciety.orgpreprints.org

The use of metal-free catalysts is another key aspect of green indanone synthesis. L-proline, an environmentally benign catalyst, has been shown to be effective in the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones. rsc.org

Energy Efficiency and One-Pot Reactions:

Microwave-assisted synthesis has emerged as a more sustainable alternative to conventional heating, often leading to significant reductions in reaction times and improved yields. preprints.org The microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is one such example. nih.gov

One-pot reactions, which combine multiple synthetic steps into a single operation, are inherently greener as they reduce solvent usage, energy consumption, and waste generation. An efficient and scalable one-pot process for the preparation of 1-indanones from benzoic acids has been developed, involving the in-situ formation of acyl chlorides, reaction with ethylene, and subsequent intramolecular Friedel-Crafts alkylation. nih.gov

| Green Chemistry Principle | Application in Indanone Synthesis |

| Use of Green Solvents | Nazarov cyclization in 4-methyltetrahydropyran (4-MeTHP). sciety.orgpreprints.org |

| Metal-Free Catalysis | L-proline catalyzed intramolecular hydroacylation. rsc.org |

| Energy Efficiency | Microwave-assisted intramolecular Friedel-Crafts acylation. nih.govpreprints.org |

| One-Pot Synthesis | Conversion of benzoic acids to 1-indanones in a single pot. nih.gov |

Spectroscopic and Advanced Structural Characterization of Indanones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Substituted Indanones

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In substituted indanones, the chemical shifts (δ) and coupling constants (J) of the protons are highly indicative of their position and relationship to neighboring functional groups.

For 4-Methoxy-7-methyl-1-indanone, the ¹H NMR spectrum reveals characteristic signals for the aromatic, aliphatic, methoxy (B1213986), and methyl protons. A study detailing its synthesis reported the following key resonances:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 6.98 | d, J=8.1 Hz |

| H-5 | 7.00 | d, J=8.1, 2.4 Hz |

| Methylene (B1212753) (C2-H₂) | 2.60 - 2.80 | m |

| Methylene (C3-H₂) | 2.90 - 3.10 | m |

| Methoxy (OCH₃) | 3.90 | s |

| Methyl (CH₃) | 2.25 | s |

This table is interactive. Users can sort data by clicking on the headers.

In the broader context of substituted indanones, the ¹H NMR spectra show predictable patterns. The aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm), with their splitting patterns revealing the substitution on the benzene (B151609) ring researchgate.net. The two methylene groups of the five-membered ring (at C2 and C3) usually appear as triplets or more complex multiplets between 2.5 and 3.5 ppm researchgate.net. Protons on the carbon adjacent to the carbonyl group (C2) are typically more deshielded than those at C3. Substituents on the aromatic ring or the cyclopentanone (B42830) moiety will cause predictable shifts in the signals of nearby protons preprints.org. For instance, electron-donating groups like methoxy tend to shift ortho and para protons to a higher field (lower ppm), while electron-withdrawing groups have the opposite effect.

Carbon-13 NMR (¹³C NMR) Analysis

The carbonyl carbon (C1) is the most deshielded, typically appearing in the range of δ 195-207 ppm researchgate.net. The aromatic carbons resonate between δ 110-160 ppm, with carbons bearing substituents showing distinct chemical shifts. The methylene carbons of the cyclopentanone ring, C2 and C3, are found in the upfield region, generally between δ 25-40 ppm researchgate.net. The methoxy carbon would be expected around δ 55-60 ppm, and the methyl carbon would appear at a higher field, typically δ 15-25 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C1) | 195 - 207 |

| Quaternary Aromatic | 140 - 160 |

| Tertiary Aromatic (CH) | 110 - 135 |

| Methoxy (OCH₃) | 55 - 60 |

| Methylene (C2/C3) | 25 - 40 |

| Methyl (CH₃) | 15 - 25 |

This table is interactive and provides expected ranges for different carbon types in substituted indanones.

Studies on various 5-substituted indanone derivatives have shown that the chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituent at the C5 position researchgate.net.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

For 4-Methoxy-7-methyl-1-indanone, GC-MS data is available, indicating a molecular ion peak corresponding to its molecular weight.

| Ion | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | 176 |

This table is interactive.

The fragmentation of indanones is influenced by the substitution pattern on the aromatic ring. Common fragmentation pathways involve the loss of small neutral molecules like CO, C₂H₄, and radicals such as CH₃.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For 4-Methoxy-5-methyl-indan-1-one (C₁₁H₁₂O₂), the expected exact mass would be 176.08373 g/mol nih.gov. While specific HRMS data for this compound was not found in the search results, HRMS is a standard technique used to confirm the molecular formula of newly synthesized indanone derivatives preprints.org. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) group.

For 4-Methoxy-7-methyl-1-indanone, the key IR absorption bands are:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1700 | Strong, sharp absorption |

| C-O (Aromatic Ether) | ~1250 | Strong absorption |

| C-H (Aromatic) | ~3000-3100 | Medium to weak absorptions |

| C-H (Aliphatic) | ~2850-2960 | Medium to weak absorptions |

This table is interactive.

The position of the carbonyl absorption in indanones is sensitive to the substituents on the aromatic ring. Generally, the C=O stretch for 1-indanones appears in the range of 1690-1720 cm⁻¹ nih.gov. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. The presence of the methoxy group is confirmed by a strong C-O stretching band.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one.

The UV-Vis spectrum of indanones typically shows absorptions arising from π→π* and n→π* transitions. The π→π* transitions, associated with the aromatic ring and the conjugated carbonyl group, are generally strong and occur at shorter wavelengths. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is weaker and appears at a longer wavelength.

While specific UV-Vis data for this compound was not available in the provided results, substituted indanones are known to absorb in the UV region nih.gov. The presence of substituents like methoxy and methyl groups on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Studies on related compounds show that changes in solvent polarity can also influence the position of these absorption bands researchgate.net.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound. researchgate.netnih.gov This technique provides precise information about bond lengths, bond angles, and the spatial relationship between all atoms in the crystal lattice, thereby establishing the relative stereochemistry of all chiral centers within the molecule. Furthermore, under specific conditions, it can be used to determine the absolute configuration of a chiral molecule.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured and used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.

For chiral molecules, the determination of absolute stereochemistry is more challenging but can be achieved through the phenomenon of anomalous dispersion. nih.gov When the X-ray wavelength is near the absorption edge of a heavier atom in the molecule (or in the crystallized salt), the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections that are mirror images of each other). By carefully analyzing these differences, the absolute configuration (the actual R/S designation at each stereocenter) can be unequivocally assigned.

A hypothetical crystal data table for an indanone derivative, based on published studies of similar compounds, is presented below to illustrate the detailed information obtained from an X-ray crystallographic analysis. nih.govresearchgate.net

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C11H12O2 |

| Formula Weight | 176.21 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.5 Å, c = 15.0 Å α = 90°, β = 95°, γ = 90° |

| Volume | 862 Å3 |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.358 g/cm3 |

| Absorption Coefficient | 0.095 mm-1 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.125 |

This table showcases the precision of X-ray crystallography in defining the fundamental crystallographic parameters of a compound, which are essential for the unambiguous determination of its solid-state structure and stereochemistry.

Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for separating and quantifying its stereoisomers. High-performance liquid chromatography (HPLC) is a particularly powerful and versatile method used extensively in the pharmaceutical and chemical industries for these purposes. nih.gov

For chiral molecules like this compound, which can exist as a pair of non-superimposable mirror images (enantiomers), determining the enantiomeric excess (ee) is of paramount importance, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the gold standard for this analysis. phenomenex.com

This technique utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. phenomenex.com When a racemic mixture (a 50:50 mixture of both enantiomers) is passed through the HPLC column containing the CSP, the two enantiomers interact differently with the chiral selector. This differential interaction leads to a difference in their retention times, causing them to separate and elute from the column at different times. A detector then measures the amount of each enantiomer as it elutes, allowing for the precise determination of the enantiomeric excess.

The choice of the chiral stationary phase and the mobile phase (the solvent that carries the sample through the column) is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including various ketones and cyclic compounds. nih.govasianpubs.org

While a specific HPLC method for the enantiomeric separation of this compound is not detailed in the literature, a typical method for a related indanone derivative would involve a chiral column and a mobile phase consisting of a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol). The exact ratio of these solvents is optimized to achieve the best separation.

An illustrative data table summarizing typical HPLC conditions and results for the chiral separation of an indanone derivative is provided below. nih.govpensoft.net

| Parameter | Illustrative Condition/Value |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (ee) | Calculated from peak areas |

The resolution value (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks. A value greater than 1.5 indicates baseline separation, which is ideal for accurate quantification. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks. This detailed analysis is crucial for ensuring the stereochemical purity of a chiral compound.

Chemical Reactivity and Transformation of Indanone Scaffolds

Regioselective and Stereoselective Transformations

The inherent reactivity of the 1-indanone (B140024) scaffold allows for a high degree of control in chemical transformations, enabling the selective synthesis of specific isomers. Both regioselectivity (control of reaction site) and stereoselectivity (control of spatial orientation) are critical aspects of synthesizing complex, three-dimensional molecules.

In reactions involving 2-carbonyl-1-indanones, regioselectivity can be dictated by the choice of catalyst and reactants. For instance, the manganese-catalyzed addition of terminal alkynes to 2-acyl-1-indanones demonstrates tunable regioselectivity. When the 2-acyl group is an ester (e.g., R=OMe), the reaction proceeds via a domino Markovnikov–anti-Markovnikov pathway to yield a fused tricyclic system with two all-carbon quaternary centers. However, when the 2-acyl group is a ketone (R=alkyl), the reaction halts after the initial Markovnikov addition. guidechem.com This selectivity is attributed to the electronic nature of the 1,3-dicarbonyl system and its interaction with the manganese catalyst. asm.org

Stereoselectivity is paramount in the synthesis of chiral molecules. Asymmetric catalytic reactions involving indanone derivatives have been developed to produce enantiomerically enriched products. A notable example is the organocatalytic domino annulation of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-substituted α-amido sulfones. This reaction, utilizing a thiourea-derived organocatalyst, constructs bridged fused heterocycles with three contiguous stereocenters in high yields and with excellent stereoselectivities (up to 99% enantiomeric excess and >20:1 diastereomeric ratio). guidechem.com Similarly, a water-triggered cyclization of an α-thiocyanato indanone bearing methyl and methoxy (B1213986) substituents with 2-(tosylmethyl)phenols, catalyzed by a quinine-derived squaramide, affords dihydroindeno[1,2-b]chromene products with excellent enantioselectivity (up to 99% ee). asm.org

Table 1: Examples of Regio- and Stereoselective Transformations This table is interactive. Click on the headers to sort.

| Reactant(s) | Catalyst/Reagent | Product Type | Selectivity | Yield |

|---|---|---|---|---|

| 2-Acyl-1-indanone (R=OMe), Aryl acetylene | Mn(CO)₅Br | Fused Tricyclic Carbocycle | Regioselective | Good |

| 2-Isothiocyanato-1-indanone, 2-Hydroxyaryl-α-amido sulfone | Thiourea (B124793) Organocatalyst | Bridged Fused Heterocycle | Excellent Stereoselectivity (up to 99% ee, >20:1 dr) | Up to 91% |

| α-Thiocyanato indanone, 2-(Tosylmethyl)phenol | Quinine-derived Squaramide | Dihydroindeno[1,2-b]chromene | Excellent Enantioselectivity (up to 99% ee) | Good |

Annulation and Cyclization Reactions

Annulation and cyclization reactions are powerful strategies that utilize the 1-indanone core to build more complex polycyclic structures. These reactions involve the formation of new rings fused to the original indanone scaffold and are fundamental in synthetic organic chemistry. asm.orgresearchgate.net

Formation of Fused Carbocyclic Systems

The 1-indanone skeleton is a proficient synthon for the construction of various fused carbocyclic systems. A prominent strategy involves the transition metal-catalyzed ring expansion of the five-membered ring. For example, rhodium-catalyzed C-C bond activation allows for the direct insertion of ethylene (B1197577) or internal alkynes into the C1-C2 bond of 1-indanones. guidechem.comasm.org This "[5+2] cycloaddition" strategy effectively transforms the indanone into a seven-membered benzocycloheptenone, a valuable scaffold in medicinal chemistry. guidechem.comasm.org The reaction tolerates a range of substituents on the indanone aromatic ring, including electron-donating methoxy groups. nih.gov

Another approach involves the acid-catalyzed cyclization of indanone derivatives. The reaction of o-propargyl alcohol benzaldehydes with alkynes, catalyzed by p-toluenesulfonic acid (p-TsOH), proceeds through a 3-hydroxy-1-indanone (B1295786) intermediate to form complex dibenzo[a,f]azulene-12-one structures. asm.orgnih.gov

Formation of Fused Heterocyclic Systems

The versatility of the indanone core extends to the synthesis of fused heterocyclic systems containing nitrogen, oxygen, or sulfur. These structures are prevalent in alkaloids and pharmaceuticals.

Nitrogen-containing fused heterocycles can be synthesized through various domino reactions. For instance, a one-pot reaction between ethyl cinnamates and arenes in the presence of triflic acid first forms an indanone derivative, which then undergoes a Fischer indole (B1671886) reaction with aryl hydrazines to yield indeno[1,2-b]indoles. asm.org Additionally, α-chloroindanones, readily prepared by chlorination of the parent indanone, can be condensed with thioureas or o-phenylenediamines to afford indeno-fused thiazoles and quinoxalines, respectively. guidechem.com

Oxygen-containing fused heterocycles are also accessible from indanone precursors. As previously mentioned, the asymmetric domino annulation of 2-isothiocyanato-1-indanones leads to bridged fused oxygen-containing heterocycles. guidechem.com Furthermore, the reaction of α-thiocyanato indanones with 2-(tosylmethyl)phenols yields dihydroindeno[1,2-b]chromene compounds. asm.org This particular reaction has been shown to be effective with indanone substrates containing both methyl and methoxy substituents, highlighting its applicability to scaffolds like 4-methoxy-5-methyl-indan-1-one. asm.org

Spirocyclic Annulations

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are another important class of molecules accessible from indanone precursors. The formation of these structures often involves reactions that create a new ring attached at the C2 position of the indanone.

The stereoselective dimerization of phthalaldehydes, catalyzed by N-heterocyclic carbenes (NHCs), can produce polyhydroxylated spiro- or fused 1-indanones depending on the specific carbene used. liv.ac.uk For example, an imidazole-based carbene catalyst favors the formation of dihydroxyspiro[indane-2,1′-isobenzofuran]-3-ones. liv.ac.uk More complex spiro-imidazo pyridine-indene derivatives can be synthesized via an acid-promoted annulation reaction of bindone (B167395) (an indanedione dimer) with heterocyclic ketene (B1206846) aminals. stackexchange.com

Functional Group Interconversions on the Indanone Core

The functional groups inherent to the this compound scaffold, namely the ketone, the aromatic ring, and the α-methylene protons, can be readily transformed into other functionalities, providing pathways to a wide range of derivatives.

The carbonyl group is a primary site for such transformations. It can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or diisobutylaluminium hydride (DIBAL-H). wikipedia.orggoogle.com Conversely, the α-methylene (C2) position can be oxidized. Biotransformation using enzymes like naphthalene (B1677914) dioxygenase (NDO) can achieve regiospecific and stereoselective hydroxylation of 1-indanone to yield 2-hydroxy-1-indanone and 3-hydroxy-1-indanone. nih.gov The carbonyl group also readily reacts with organometallic reagents, such as Grignard reagents (R-MgX), to form tertiary alcohols via nucleophilic addition. nih.gov

The protons on the α-carbon (C2) are acidic and can be replaced with halogens (Cl, Br, I) under either acidic or basic conditions. wikipedia.org In acid-catalyzed α-halogenation, typically only one hydrogen is substituted. libretexts.org Under basic conditions, however, the introduction of the first halogen increases the acidity of the remaining α-proton, often leading to polyhalogenation. libretexts.org

Table 2: Common Functional Group Interconversions of the 1-Indanone Core This table is interactive. Click on the headers to sort.

| Transformation | Reagent(s) | Position | Resulting Functional Group |

|---|---|---|---|

| Reduction | NaBH₄ or DIBAL-H | C1 (Carbonyl) | Secondary Alcohol |

| Grignard Reaction | R-MgX, then H₃O⁺ | C1 (Carbonyl) | Tertiary Alcohol |

| α-Hydroxylation | Naphthalene Dioxygenase | C2 or C3 | Secondary Alcohol |

| α-Halogenation (Acidic) | Br₂, Acetic Acid | C2 | Monobromo-ketone |

| α-Halogenation (Basic) | Br₂, NaOH | C2 | Polybromo-ketone |

C-C Bond Activation and Cleavage Reactions

Transition-metal-catalyzed activation and cleavage of the typically inert carbon-carbon single bonds within the indanone scaffold offer powerful and unconventional strategies for molecular rearrangement and construction. wikipedia.org These reactions enable the transformation of the five-membered ring into larger or more complex systems.

One of the most significant applications of C-C bond activation in indanones is in ring expansion reactions. As discussed in section 4.2.1, rhodium catalysts can selectively cleave the relatively unstrained C1–C2 bond of the cyclopentanone (B42830) ring. guidechem.comasm.org This cleavage is followed by the insertion of a two-carbon unit, such as ethylene or an alkyne, and subsequent ring closure to form a seven-membered benzocycloheptenone. guidechem.comasm.org This "cut-and-sew" approach is highly efficient and atom-economical. asm.org The process is often guided by a directing group, such as 2-amino-3-picoline, which coordinates to the metal center and facilitates the cleavage of the proximal C-C bond. asm.org

The regioselectivity of C-C bond cleavage can be controlled by the choice of catalyst system. By using bulky ligands and co-catalysts, it is possible to steer the metal catalyst to cleave the distal C1–C5 bond instead of the more commonly cleaved C1–C2 bond. This distal-selective activation of ring-fused cyclopentanones provides a novel route to spiroindanone scaffolds. masterorganicchemistry.com These advanced methodologies showcase the potential to deconstruct and rebuild the indanone core in a controlled manner, providing access to complex molecular architectures from simple starting materials. wikipedia.org

Oxidative and Reductive Transformations

The carbonyl group and the benzylic methylene (B1212753) carbons of the indanone scaffold are primary sites for oxidative and reductive transformations. These reactions are fundamental in modifying the core structure to access a range of derivatives, including indanols, indanes, and lactones.

Reductive Transformations:

The reduction of the keto group in indanones can yield either the corresponding alcohol (indanol) or the fully reduced methylene group (indane), depending on the reagents and conditions employed.

Catalytic Hydrogenation: This is a common method for reducing the carbonyl group to a hydroxyl group, forming the corresponding 1-indanol. Catalysts such as platinum (Pt), palladium (Pd), and nickel (Ni) are often used. For instance, studies on 1-indanone have shown that silica-supported copper catalysts can achieve high conversion and selectivity to 1-indanol. researchgate.net Asymmetric transfer hydrogenation of substituted indanones using chiral ruthenium catalysts can produce enantioenriched 1-indanols, which are valuable chiral building blocks. rsc.org

Clemmensen Reduction: For the complete deoxygenation of the carbonyl group to a methylene group, the Clemmensen reduction provides a classic method. annamalaiuniversity.ac.inlibretexts.org This reaction is carried out using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. annamalaiuniversity.ac.inwikipedia.org It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. annamalaiuniversity.ac.inlibretexts.org This would convert an indanone to the corresponding indane.

Wolff-Kishner Reduction: As an alternative for substrates that are sensitive to strong acid, the Wolff-Kishner reduction accomplishes the same deoxygenation under strongly basic conditions. wikipedia.orgalfa-chemistry.com The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene glycol. annamalaiuniversity.ac.injk-sci.com

Table 1: Common Reductive Transformations of Indanones

| Reaction | Reagent(s) | Product(s) | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt/SiO₂, Cu/SiO₂) | 1-Indanol | Reduces ketone to a secondary alcohol. researchgate.net |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Indane | Reduces ketone to a methylene group; requires acid-stable substrate. wikipedia.orgorganic-chemistry.org |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol | Indane | Reduces ketone to a methylene group; suitable for acid-sensitive substrates. wikipedia.orgbyjus.com |

Oxidative Transformations:

Oxidation of the indanone scaffold can target either the ring structure or appended alkyl groups. A key oxidative reaction for cyclic ketones is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation: This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent alpha-carbon. organic-chemistry.orgjk-sci.com For an unsymmetrical ketone like a substituted indanone, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Typically, the more substituted carbon atom preferentially migrates. jk-sci.comlibretexts.org In the case of this compound, this would lead to the formation of a six-membered lactone (a dihydrocoumarin (B191007) derivative).

Table 2: Baeyer-Villiger Oxidation of Indanones

| Reaction | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | Lactone (Dihydrocoumarin derivative) | Involves oxidative cleavage of a C-C bond adjacent to the carbonyl. organic-chemistry.org |

Reactions Involving Carbonyl Group Modifications (e.g., Enolate Chemistry, Nucleophilic Additions, Condensations)

The carbonyl group of this compound is a hub of reactivity, susceptible to nucleophilic attack and capable of forming an enolate at the C2 position. This reactivity enables a wide range of carbon-carbon bond-forming reactions.

Enolate Chemistry and Condensation Reactions: The protons on the C2 methylene group, alpha to the carbonyl, are acidic and can be removed by a base to form an enolate anion. This nucleophilic enolate is central to several important condensation reactions.

Aldol (B89426) and Claisen-Schmidt Condensations: The indanone enolate can react with aldehydes or other ketones in an aldol-type reaction. When reacting with an aromatic aldehyde that cannot enolize (e.g., benzaldehyde), the reaction is known as a Claisen-Schmidt condensation. wikipedia.org This reaction, typically base-catalyzed, leads to the formation of a 2-benzylidene-1-indanone (B110557) derivative, which is a type of chalcone (B49325) analogue. researchgate.netusm.myresearchgate.net The initial aldol addition product readily dehydrates to form a stable α,β-unsaturated ketone. gordon.edumagritek.com

Knoevenagel Condensation: This reaction involves the condensation of the indanone with a compound containing an active methylene group (e.g., malononitrile (B47326) or diethyl malonate), catalyzed by a weak base like piperidine. acs.org This leads to the formation of a new carbon-carbon double bond at the C2 position. rsc.org

Nucleophilic Additions: The carbonyl carbon is electrophilic and reacts with a variety of nucleophiles.

Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the carbonyl group to form tertiary alcohols.

Reductive Amination: This powerful method transforms the carbonyl group into an amine. wikipedia.org The reaction proceeds via the formation of an imine or enamine intermediate by reacting the indanone with a primary or secondary amine, followed by reduction. masterorganicchemistry.com Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used as they selectively reduce the iminium ion intermediate in the presence of the starting ketone. masterorganicchemistry.comnih.gov This one-pot procedure is a highly efficient way to synthesize substituted amines. organic-chemistry.org

Table 3: Carbonyl Group Modification Reactions of Indanones

| Reaction Type | Reactant(s) | Intermediate(s) | Product(s) |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Enolate, Aldol adduct | 2-Arylidene-1-indanone |

| Knoevenagel Condensation | Active Methylene Compound, Weak Base | Enolate | 2-Alkylidene-1-indanone derivative |

| Reductive Amination | Primary or Secondary Amine, Reducing Agent (e.g., NaBH₃CN) | Imine / Iminium ion | Substituted 1-aminoindan |

Computational and Theoretical Chemistry Studies of Indanones

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and various other properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like substituted indanones.

In the study of indanone derivatives, DFT methods, such as B3LYP with the 6-31G(d) basis set, are employed to perform conformational analyses. researchgate.net This process involves calculating the energy of different spatial arrangements (conformers) of the molecule to identify the most energetically stable, or ground-state, geometry. researchgate.net This geometry optimization is a crucial first step for subsequent, more accurate energy calculations and for understanding the molecule's preferred shape, which influences its reactivity and physical properties.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. For highly accurate thermodynamic data, composite methods are often used. The G3(MP2)//B3LYP method is a prominent example, known for providing reliable results for polycyclic compounds. researchgate.netgatech.edu

This high-level ab initio approach has been successfully applied to determine the gas-phase standard molar enthalpies of formation for various substituted indanones. researchgate.netmdpi.comresearchgate.net The method's reliability is demonstrated by the strong agreement between its calculated values and those obtained through experimental calorimetric techniques, validating its predictive power for this class of compounds. mdpi.comresearchgate.net

Molecular Energetics and Thermodynamic Properties

The study of molecular energetics focuses on quantifying the energy content of molecules and the energy changes during reactions. The enthalpy of formation is a key thermodynamic property in this context.

The standard molar enthalpy of formation (ΔfH°m) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. A synergistic approach combining experimental measurements with theoretical calculations provides a robust understanding of this property for substituted indanones.

Experimentally, the enthalpies of formation in the crystalline phase are determined using techniques like static-bomb combustion calorimetry. mdpi.com To find the gas-phase values, the enthalpies of sublimation or vaporization are measured using methods such as Calvet microcalorimetry and Knudsen effusion. mdpi.comresearchgate.net

Theoretically, as mentioned, the G3(MP2)//B3LYP composite method is used to calculate the gas-phase enthalpies of formation. researchgate.net A comparison between the experimental and computed values for several methoxy- and methyl-substituted indanones shows a very good agreement, often differing by only a few kJ·mol⁻¹. mdpi.com This consistency underscores the accuracy of the computational models for predicting the thermodynamic stability of these molecules.

| Compound | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Computed G3(MP2)//B3LYP ΔfH°m(g) (kJ·mol⁻¹) |

|---|---|---|

| 2-Methyl-1-indanone | -84.8 ± 4.3 | -94.4 ± 4.2 |

| 3-Methyl-1-indanone | -93.5 ± 4.3 | -94.3 ± 4.2 |

| 4-Methoxy-1-indanone | -218.7 ± 3.4 | -219.1 ± 3.3 |

| 5-Methoxy-1-indanone | -221.7 ± 3.4 | -220.3 ± 3.3 |

Data sourced from a synergistic experimental and computational study on methyl- and methoxy-substituted indanones. mdpi.com

Computational and experimental data allow for a quantitative analysis of how different substituent groups affect the thermodynamic stability of the parent indanone molecule. By comparing the enthalpy of formation of the substituted derivative with that of the unsubstituted 1-indanone (B140024), the energetic contribution of the substituent can be determined.

Studies on methoxy- and methyl-indanones have revealed distinct energetic effects:

Methoxy (B1213986) Group: The presence of a methoxy group significantly stabilizes the indanone core, contributing to a decrease in the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹. researchgate.netmdpi.comresearchgate.net

Methyl Group: A methyl group also imparts a stabilizing effect, though less pronounced than the methoxy group. Its presence leads to a decrease in the gas-phase enthalpy of formation by about 35 kJ·mol⁻¹. researchgate.netmdpi.comresearchgate.net

Electronic Structure Analysis

Electronic structure analysis delves into the distribution of electrons within a molecule, which governs its reactivity, stability, and spectroscopic properties. For substituted indanones, a quantitative analysis of electron density delocalization can be performed using Natural Bond Orbital (NBO) calculations. mdpi.comresearchgate.net This method examines interactions between filled and unfilled orbitals to quantify charge transfer and delocalization effects, providing insight into how substituents like methyl groups electronically influence the indanone core. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. Conversely, a large energy gap indicates high stability and low reactivity because it requires more energy to move an electron from the HOMO to the LUMO. nih.gov

| Computational Parameter | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the electron-donating ability of a molecule. Higher energy indicates a better electron donor. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the electron-accepting ability of a molecule. Lower energy indicates a better electron acceptor. |

| ΔE (HOMO-LUMO Energy Gap) | Indicates chemical reactivity and kinetic stability. A smaller gap generally corresponds to higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is highly effective for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. rsc.org

The MEP map displays the electrostatic potential on the molecule's electron density surface, using a color spectrum to represent different potential values.

Red and Yellow Regions: Indicate negative electrostatic potential. These areas are electron-rich, have a partial negative charge, and are susceptible to attack by electrophiles (electron-seeking species).